5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
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Overview
Description
5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, dihydroxy, and phosphonooxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the acetamido group and the dihydroxypropyl side chain. The final step involves the phosphorylation of the hydroxyl groups to form the phosphonooxy moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-6-(1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid: Lacks the phosphonooxy group, resulting in different chemical reactivity and applications.
6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid: Lacks the acetamido group, affecting its biological activity and interactions.
Uniqueness
5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is unique due to the presence of both the acetamido and phosphonooxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H20NO12P |
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Molecular Weight |
389.25 g/mol |
IUPAC Name |
5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20NO12P/c1-4(13)12-7-5(14)2-11(19,10(17)18)24-9(7)8(16)6(15)3-23-25(20,21)22/h5-9,14-16,19H,2-3H2,1H3,(H,12,13)(H,17,18)(H2,20,21,22) |
InChI Key |
SQMNIXJSBCSNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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